Cuprous chloride
Overview
Description
Cuprous chloride, also known as copper(I) chloride, is a chemical compound with the formula CuCl. It appears as a white or slightly green powder due to the presence of oxidized impurities. This compound is sparingly soluble in water but dissolves readily in concentrated hydrochloric acid. This compound has a variety of applications in different fields, making it a significant compound in both industrial and scientific contexts .
Scientific Research Applications
Cuprous chloride has a wide range of applications in scientific research:
- Chemistry: It is used as a catalyst in organic synthesis, particularly in the Sandmeyer reaction, where it facilitates the substitution of an aryl diazonium salt with a halide.
- Biology: this compound is used in biochemical assays to detect the presence of carbon monoxide and acetylene in gas analysis.
- Medicine: It has potential applications in antimicrobial treatments due to its ability to disrupt bacterial cell membranes.
- Industry: this compound is used in the production of pigments, as a desulfurizing agent in petroleum refining, and in the synthesis of various organic compounds .
Mechanism of Action
Mode of Action
Copper(I) chloride is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport . Once inside the cell, it is bound to copper transport protein ATOX1 which shuttles the ion to copper transporting ATPase-1 on the golgi membrane which take up copper into the golgi apparatus .
Biochemical Pathways
Copper is an essential microelement involved in important biochemical processes, such as homeostasis, iron transport, respiration, and metabolism, as a result of its redox abilities in the biological environment . The copper utilization pathways include the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route .
Pharmacokinetics
It is known that copper(i) chloride is sparingly soluble in water but very soluble in concentrated hydrochloric acid . This solubility can impact the bioavailability of the compound in the body.
Result of Action
Copper(I) chloride can induce autophagy or apoptosis in tumor cells through a variety of different mechanisms of action . It can also react with ammonia and acetylene to make copper(I) acetylide, a reddish explosive .
Action Environment
Copper(I) chloride must be kept free of air and moisture since it oxidizes to copper(II) chloride under those conditions . It is also known that copper(I) chloride can disproportionates into copper and copper(II) chloride . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Copper(I) chloride can interact with various enzymes, proteins, and other biomolecules. It is known to bind to the thiol group in cysteine or the thioether group in methionine . This interaction plays a significant role in various biochemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Cellular Effects
Copper(I) chloride can have various effects on cells and cellular processes. For instance, an excess of copper ions in cells can generate free radicals and increase oxidative stress . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Copper(I) chloride involves its interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can be incorporated by Ctr1 in a high-affinity manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper(I) chloride can change over time. For instance, it has been observed that exposing cells to copper sulfate led to dose-dependent increases in ROS levels and cellular senescence .
Dosage Effects in Animal Models
The effects of Copper(I) chloride can vary with different dosages in animal models. For instance, in pigs, it has been observed that Copper(I) chloride can improve growth performance and intestinal health .
Metabolic Pathways
Copper(I) chloride is involved in various metabolic pathways. In multicellular organisms, copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels .
Transport and Distribution
Copper(I) chloride is transported and distributed within cells and tissues in a dynamic and cell-specific manner . It is regulated by the Cu transporters SLC31A1 (CTR1), SLC31A2 (CTR2), ATP7A and ATP7B .
Subcellular Localization
The subcellular localization of Copper(I) chloride and its effects on activity or function are crucial. It is known that copper is transported as Cu (I) in mammalian cells . The group of proteins, named Cu chaperones, distribute Cu to specific protein targets in the cytosol, mitochondria, and the secretory pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cuprous chloride can be synthesized through several methods:
- One common method involves the reduction of copper(II) chloride (CuCl₂) with sulfur dioxide (SO₂) in the presence of hydrochloric acid (HCl). The reaction proceeds as follows:
Reduction of Copper(II) Chloride: 2CuCl2+SO2+2H2O→2CuCl+H2SO4+2HCl
Another method involves the direct combination of copper metal with chlorine gas at elevated temperatures:Direct Combination: 2Cu+Cl2→2CuCl
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of copper(II) chloride using metallic copper. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Cuprous chloride undergoes various chemical reactions, including:
- this compound can be oxidized to copper(II) chloride:
Oxidation: 2CuCl+Cl2→2CuCl2
It can be reduced to metallic copper:Reduction: 2CuCl+H2→2Cu+2HCl
this compound reacts with ammonia to form complex compounds such as cuprous diamine chloride:Substitution: CuCl+2NH3→[Cu(NH3)2]Cl
Common Reagents and Conditions:
Oxidizing Agents: Chlorine gas, oxygen.
Reducing Agents: Hydrogen gas, sulfur dioxide.
Complexing Agents: Ammonia, hydrochloric acid.
Major Products Formed:
- Copper(II) Chloride (CuCl₂)
- Metallic Copper (Cu)
- Cuprous Diamine Chloride ([Cu(NH_3)_2]Cl)
Comparison with Similar Compounds
- Copper(II) Chloride (CuCl₂)
- Copper(I) Bromide (CuBr)
- Copper(I) Iodide (CuI)
- Silver(I) Chloride (AgCl)
- Gold(I) Chloride (AuCl)
Cuprous chloride’s unique properties and versatility make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
copper(1+);chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Cu/h1H;/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBLHERUFWYNTN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cu+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClCu | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035242 | |
Record name | Copper(I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-89-6 | |
Record name | Cuprous chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7758-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper(I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUPROUS CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C955P95064 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of copper(I) chloride?
A1: Copper(I) chloride has the molecular formula CuCl and a molecular weight of 99.00 g/mol. []
Q2: Is there any spectroscopic data available for copper(I) chloride?
A2: While specific data is not provided in these papers, researchers have used techniques like X-ray photoelectron spectroscopy (XPS) to determine the oxidation state of copper in copper(I) chloride-containing materials. []
Q3: Is copper(I) chloride soluble in organic solvents?
A3: Yes, copper(I) chloride shows solubility in various organic solvents, including benzene, toluene, carbon disulfide, and dichloromethane. This solubility is crucial for its use in preparing polymer-supported catalysts. [, , ]
Q4: What are some notable catalytic applications of copper(I) chloride?
A4: Copper(I) chloride is a versatile catalyst employed in various reactions, including:
- Polymerization of Benzene and Toluene: Copper(I) chloride, in conjunction with aluminum chloride and oxygen, catalyzes the polymerization of benzene to poly(1,4-phenylene) (PPP) [, ] and toluene to complex polymeric structures. []
- Synthesis of Arenesulfonyl Chlorides: Copper(I) chloride, when combined with sulfur dioxide, facilitates the conversion of arenediazonium ions into arenesulfonyl chlorides. []
- Direct Synthesis of Methoxysilanes: Copper(I) chloride catalyzes the direct reaction of silicon with methanol to produce HSi(OCH3)3 and Si(OCH3)4. []
- Oxidative Coupling Reactions: Copper(I) chloride mediates the oxidative coupling of alkenyltrialkylstannyl functions, leading to the formation of conjugated diene systems. []
Q5: Can you explain the role of copper(I) chloride in the polymerization of benzene?
A5: Copper(I) chloride acts as a catalyst in the presence of aluminum chloride and oxygen. The reaction proceeds without releasing hydrogen chloride, likely due to the formation of a soluble double salt, aluminum copper(I) chloride (AlCuCl4). [] The exact mechanism is still under investigation, but copper(I) likely facilitates electron transfer processes crucial for polymerization.
Q6: How does copper(I) chloride contribute to the selective separation of carbon monoxide?
A6: Copper(I) chloride forms complexes with materials like polystyrene resins containing amino groups. [, ] These complexes exhibit selective and reversible adsorption of carbon monoxide, making them suitable for separating CO from gas mixtures containing carbon dioxide, methane, and even water vapor. [, ]
Q7: Are there examples of copper(I) chloride promoting specific organic reactions?
A7: Yes, copper(I) chloride is involved in various organic transformations:
* **Cyclization Reactions:** Copper(I) chloride catalyzes the cyclization of O-(but-3-enyl)-α-chloroglycolic acid methyl ester, with the product distribution influenced by the choice of ligand. This highlights its potential in controlling reaction pathways. []* **Three-Component Coupling Reactions:** Copper(I) chloride catalyzes the three-component coupling of primary amines, α-halogen-substituted allylsilanes, and electrophiles (like electron-deficient olefins or alkyl halides) to synthesize unsymmetrical tertiary amines. [, ]
Q8: Has computational chemistry been employed to study copper(I) chloride systems?
A8: While the provided research papers primarily focus on experimental aspects, computational chemistry techniques can offer insights into reaction mechanisms, ligand interactions, and electronic properties of copper(I) chloride complexes.
Q9: How do structural modifications of ligands impact the activity of copper(I) chloride complexes?
A9: In the cyclization of O-(but-3-enyl)-α-chloroglycolic acid methyl ester, changing the ligand from 2,2′-bipyridine to 6,6′-dimethyl-2,2′-bipyridine significantly alters the product selectivity, suggesting a shift from a radical to an ionic mechanism. [] This highlights the importance of ligand structure in tuning the reactivity of copper(I) chloride.
Q10: What are the stability concerns related to copper(I) chloride?
A10: Copper(I) chloride is susceptible to oxidation to copper(II) species. Researchers have explored incorporating copper(I) chloride into polymer matrices like polystyrene to enhance its stability and reusability in catalytic applications. [, ]
Q11: What analytical techniques are commonly employed to characterize copper(I) chloride and its complexes?
A11: Researchers utilize a range of techniques for characterization, including:
* **X-ray Diffraction:** To determine the crystal structures of copper(I) chloride complexes and understand their coordination geometries. [, , , ]* **Infrared (IR) Spectroscopy:** To identify functional groups and study the coordination modes of ligands in copper(I) chloride complexes. [, ]* **Nuclear Magnetic Resonance (NMR) Spectroscopy:** To analyze the structure and purity of organic molecules synthesized using copper(I) chloride catalysts. [, ] Solid-state 31P NMR can provide information about the structural environment of phosphorus nuclei in copper(I) clusters. []* **Scanning Electron Microscopy (SEM):** To examine the morphology and distribution of copper(I) chloride within supported catalyst materials. []* **Energy Dispersive X-ray Microanalysis:** Coupled with SEM, this technique can provide elemental analysis and confirm the presence of copper within the material. []* **Magnetic Susceptibility Measurements:** To investigate the magnetic properties of copper(I) chloride-containing materials and provide information about the electronic state of copper. []
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